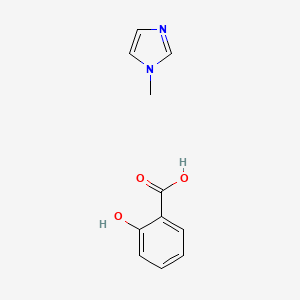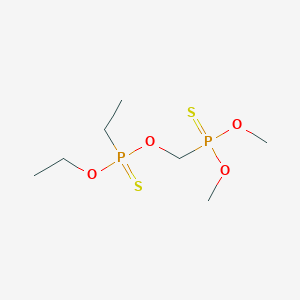
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate is a chemical compound with the molecular formula C7H17O5P2S It is known for its unique structure, which includes both phosphonate and phosphinothioyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate typically involves the reaction of dimethyl phosphite with ethoxyethylphosphinothioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. For example, it may act as an inhibitor of enzymes involved in phosphonate metabolism, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the ethoxyethylphosphinothioyl group.
Diethyl ethylphosphonate: Contains ethyl groups instead of methyl groups.
O,O-Diethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
O,O-Dimethyl (((ethoxyethylphosphinothioyl)oxy)methyl)phosphonate is unique due to the presence of both phosphonate and phosphinothioyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
91772-41-7 |
|---|---|
Formule moléculaire |
C7H18O4P2S2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
dimethoxyphosphinothioylmethoxy-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H18O4P2S2/c1-5-10-12(14,6-2)11-7-13(15,8-3)9-4/h5-7H2,1-4H3 |
Clé InChI |
MPUXWKDXQJAROV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(CC)OCP(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


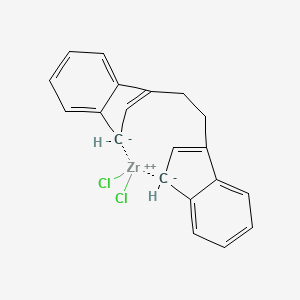
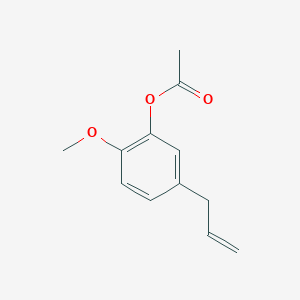

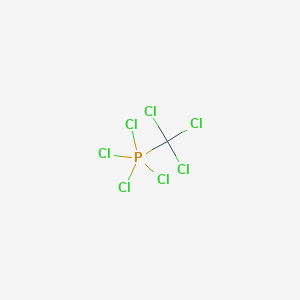

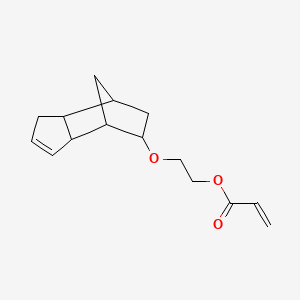
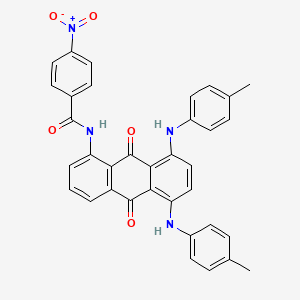


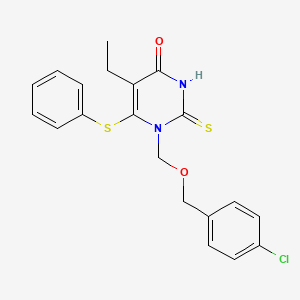
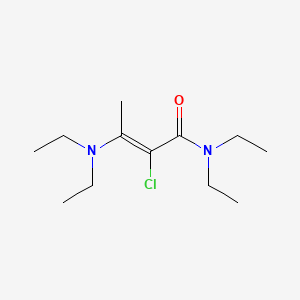
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
